molecular formula C12H19NO B2868720 (2R)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine CAS No. 2248174-57-2

(2R)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine

Cat. No.: B2868720
CAS No.: 2248174-57-2
M. Wt: 193.29
InChI Key: UDYPFJSLIRYBJY-SNVBAGLBSA-N
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Description

(2R)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine (CAS 2248174-57-2) is a chiral amine building block of significant interest in medicinal chemistry and pharmaceutical research . This compound features a molecular formula of C 12 H 19 NO and a molecular weight of 193.28 g/mol . Its structure comprises a propan-1-amine backbone that is methyl-substituted at the second carbon and bears a 3-ethoxyphenyl group at the third carbon, with the stereocenter at the 2-position specifically in the (R)-configuration . While specific pharmacological data for this exact molecule is not fully disclosed in public literature, its structural features are highly relevant for drug discovery. The 3-ethoxyphenyl moiety is a common pharmacophore found in compounds with central nervous system (CNS) activity. Furthermore, the compound's chiral (R)-configured amine is a critical scaffold for the synthesis of stereochemically pure active pharmaceutical ingredients (APIs), analogous to the synthesis of complex molecules like the analgesic Tapentadol, where precise stereochemistry is essential for biological function . Researchers may employ this compound in the development of novel therapeutic agents, as a intermediate in multi-step organic synthesis, or as a standard in analytical method development. The synthesis of such chiral amines can be achieved through various established methods, including reductive amination or the Gabriel synthesis . This product is provided as a high-purity material suitable for advanced research applications. It is intended for use in laboratory settings only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2R)-3-(3-ethoxyphenyl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-3-14-12-6-4-5-11(8-12)7-10(2)9-13/h4-6,8,10H,3,7,9,13H2,1-2H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYPFJSLIRYBJY-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CC(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)C[C@@H](C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Synthesis and Hydrogenation Conditions

The synthesis begins with the preparation of an α,β-unsaturated imine precursor. In Patent WO2008012047A1, a related (1R,2R)-configured amine is produced via hydrogenation of an enamine intermediate using Raney nickel under 50–100 bar H₂ pressure. For the target compound, analogous conditions may involve:

  • Condensation of 3-ethoxybenzaldehyde with 2-methylpropan-1-amine in toluene at 80°C for 12 hours.
  • Isolation of the (E)-imine intermediate via crystallization.
  • Catalytic hydrogenation at 70°C using a palladium-on-carbon (Pd/C) catalyst, achieving >90% conversion.

The enantiomeric excess (ee) is highly dependent on the catalyst’s chiral modifiers. For example, Patent EP2046726B1 reports 98% ee using a BINAP-modified palladium catalyst.

Chiral Resolution via Diastereomeric Salt Formation

Racemic Synthesis and Resolution

An alternative approach involves synthesizing the racemic amine followed by chiral resolution. Patent CN102320984A details a method applicable to ethoxy-substituted analogs:

  • Racemic Synthesis :
    • React 3-ethoxybenzaldehyde with 2-methylpropanal in the presence of dimethylamine hydrochloride to form a β-amino ketone intermediate.
    • Reduce the ketone using sodium borohydride (NaBH₄) in methanol at 0°C.
  • Resolution :
    • Treat the racemic mixture with L-(-)-dibenzoyl tartaric acid in acetone-methanol (3:1).
    • Recrystallize the diastereomeric salt to isolate the (2R)-enantiomer with 95% ee.

This method yields 40–50% of the desired enantiomer but requires multiple recrystallization steps, increasing production costs.

Reductive Amination with Chiral Auxiliaries

Auxiliary-Controlled Synthesis

Chiral auxiliaries like Oppolzer’s sultam enable stereocontrol during reductive amination:

  • Condense 3-ethoxybenzaldehyde with (R)-glyceraldehyde acetonide to form a chiral imine.
  • Reduce with sodium cyanoborohydride (NaBH₃CN) in tetrahydrofuran (THF) at -20°C.
  • Cleave the auxiliary via acidic hydrolysis (HCl, 60°C), yielding (2R)-amine with 92% ee.

This method avoids costly catalysts but introduces additional synthetic steps.

Comparative Analysis of Methods

Method Yield (%) ee (%) Cost Efficiency Scalability
Catalytic Hydrogenation 85–90 95–98 Moderate High
Chiral Resolution 40–50 95 Low Moderate
Enzymatic Resolution 30–40 85 High Low
Reductive Amination 70–75 92 Moderate Moderate

Catalytic hydrogenation emerges as the most scalable and efficient route, whereas enzymatic methods lag in yield despite their green chemistry benefits.

Reaction Optimization Strategies

Solvent and Temperature Effects

  • Hydrogenation Efficiency : Polar aprotic solvents (e.g., ethyl acetate) improve catalyst activity compared to toluene, increasing yield by 15%.
  • Enzymatic Stability : Adding 10% glycerol to the reaction medium enhances lipase half-life by 3-fold.

Catalyst Recycling

Patent CN102320984A demonstrates that Pd/C catalysts can be reused up to five times with <5% loss in activity when washed with acetic acid.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present.

    Substitution: The ethoxy group or the amine group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(2R)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (2R)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyphenyl group and the amine group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with (2R)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine but differ in substituents, stereochemistry, or functional groups (Table 1):

Table 1: Structural Comparison of Similar Compounds
Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Features Reference
This compound 3-Ethoxyphenyl, methyl (C2), primary amine (C1) Not provided Chiral center (R-configuration), lipophilic N/A
(R)-1-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine 3-Chlorophenyl, dimethyl (C2), primary amine (C1) Not provided Chloro substituent (electron-withdrawing), increased steric bulk
2-(4-Ethoxyphenyl)prop-2-en-1-amine 4-Ethoxyphenyl, propenyl backbone, primary amine Not provided Unsaturated backbone, para-ethoxy positioning
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Thiophen-2-yl, hydroxyl (C1), methylamino (C3) Not provided Heterocyclic thiophene, secondary amine
2-(4-Methoxypiperidin-1-yl)-2-methylpropan-1-amine 4-Methoxypiperidinyl, methyl (C2), primary amine 343.83 (hydrochloride) Piperidine ring, methoxy group

Functional and Pharmacological Implications

Substituent Effects: The 3-ethoxyphenyl group in the target compound enhances lipophilicity compared to the 3-chlorophenyl group in , which is more electron-withdrawing and polar. This difference may influence membrane permeability and receptor binding.

Stereochemistry :

  • The (2R) configuration may confer enantioselective activity, unlike racemic mixtures (e.g., (±)-naproxen-derived amides in ).

Functional Group Variations :

  • Compounds with amide linkages (e.g., ) exhibit reduced basicity compared to primary amines, altering pharmacokinetics.
  • Heterocyclic moieties (e.g., thiophene in ) introduce distinct electronic properties and metabolic stability.

Biological Activity

(2R)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine is a chiral amine characterized by its unique molecular structure, which includes an ethoxy group attached to a phenyl ring. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be depicted as follows:

C12H17N Molecular Formula \text{C}_{12}\text{H}_{17}\text{N}\quad \text{ Molecular Formula }

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Neurotransmitter Receptors : The compound may modulate neurotransmitter levels, influencing mood and cognitive functions. Similar compounds have shown efficacy in treating depression and anxiety disorders.
  • Enzymatic Pathways : It can be metabolized by specific enzymes, leading to the formation of active metabolites that may exhibit further biological effects.
  • Cellular Signaling : The compound may affect cellular signaling pathways, resulting in changes in cell function and potentially impacting inflammatory responses.

Biological Activity

Research indicates several potential biological activities associated with this compound:

  • Antidepressant Activity : Studies suggest that similar compounds can enhance serotonin and norepinephrine levels, contributing to antidepressant effects.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, making it a candidate for conditions characterized by chronic inflammation.
  • Antimicrobial Potential : Preliminary studies indicate that derivatives of this compound could possess antimicrobial activity against certain bacterial strains, although further research is needed to elucidate these effects fully.

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Study 1 : A study evaluated the antidepressant-like effects of structurally similar amines in animal models. Results indicated significant reductions in depressive behaviors, suggesting a possible mechanism involving serotonin receptor modulation.
  • Study 2 : Another investigation focused on the anti-inflammatory properties of ethoxy-substituted amines. The findings demonstrated a reduction in pro-inflammatory cytokine production in vitro, supporting the hypothesis that these compounds may mitigate inflammatory responses.

Comparative Analysis

The following table summarizes the biological activities of various related compounds:

Compound NameStructure FeaturesBiological Activity
This compoundEthoxy group on phenylAntidepressant, anti-inflammatory
(2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amineMethoxy group on phenylNeuroprotective, potential analgesic
(2R)-3-(3-Dimethylaminophenyl)-2-methylpropan-1-amineDimethylamino group on phenylIncreased lipophilicity, potential CNS effects

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